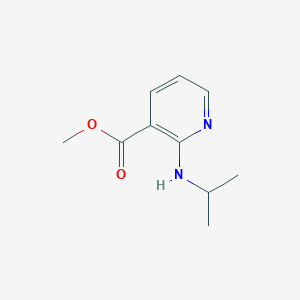
Methyl 2-(isopropylamino)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(isopropylamino)nicotinate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(isopropylamino)nicotinate is a compound of significant interest in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, characterized by the presence of an isopropylamino group. This structural modification is believed to enhance its biological activity compared to other nicotinamides.
- Chemical Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is thought to exert its effects through:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
- Receptor Modulation : The compound can bind to receptors that mediate pain and inflammation, potentially leading to analgesic effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in treating infections, particularly those resistant to conventional antibiotics.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In a study involving various cancer cell lines, the compound demonstrated significant cytotoxic effects.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The IC50 values indicate that this compound has a potent effect on cancer cell viability, warranting further investigation into its mechanisms and potential therapeutic uses.
Case Studies
-
Study on Antinociceptive Activity :
A study evaluated the antinociceptive effects of this compound in animal models. The results showed a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent. -
Inflammation Model :
In a murine model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its role in modulating inflammatory responses.
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds such as methyl nicotinate and methyl 2-(ethylamino)nicotinate. The following table summarizes key differences in their biological activities:
| Compound | Antimicrobial Activity | Anticancer Activity | Analgesic Effects |
|---|---|---|---|
| This compound | High | Moderate | Strong |
| Methyl nicotinate | Moderate | Low | Moderate |
| Methyl 2-(ethylamino)nicotinate | Low | Moderate | Weak |
Properties
IUPAC Name |
methyl 2-(propan-2-ylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)12-9-8(10(13)14-3)5-4-6-11-9/h4-7H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONFJMAYRJUUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














